8(S)-Hpete

Description

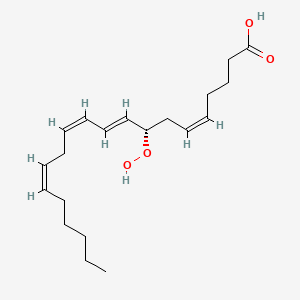

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(5Z,8S,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-13-16-19(24-23)17-14-11-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1 |

InChI Key |

QQUFCXFFOZDXLA-VYOQERLCSA-N |

SMILES |

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)OO |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)OO |

Canonical SMILES |

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)OO |

physical_description |

Solid |

Synonyms |

8-HPETE 8-hydroperoxyeicosatetraenoic acid |

Origin of Product |

United States |

Biosynthesis of 8 S Hydroperoxyeicosatetraenoic Acid 8 S Hpete

Enzymatic Generation from Arachidonic Acid

The primary enzymatic route for the formation of 8(S)-Hpete involves the action of specific lipoxygenase enzymes on arachidonic acid.

Role of Arachidonate (B1239269) 8S-Lipoxygenase (ALOX8)

Arachidonate 8S-lipoxygenase (ALOX8), also known as 8-lipoxygenase (8-LOX) or arachidonate 15-lipoxygenase type II (in the context of its relationship to ALOX15B), plays a central role in the enzymatic production of this compound, particularly in mice. uniprot.orgdergipark.org.trnih.govlipidmaps.organtibodies-online.comnih.govfrontiersin.org ALOX8 is a non-heme iron-containing dioxygenase that catalyzes the stereo-specific peroxidation of polyunsaturated fatty acids, including arachidonic acid. uniprot.organtibodies-online.com It specifically introduces a hydroperoxy group at the 8th carbon position of arachidonic acid, leading to the formation of (8S)-HPETE. uniprot.orgdergipark.org.trantibodies-online.com Research indicates that with free arachidonate as a substrate, mouse ALOX8 exhibits exclusive 8S-lipoxygenase activity and shows no detectable 15S-lipoxygenase activity. uniprot.organtibodies-online.com However, it may possess 15S-lipoxygenase activity when acting on (8S)-HPETE to produce (8S,15S)-diHPETE or when oxidizing arachidonic acid esterified to membrane-bound phospholipids (B1166683). uniprot.organtibodies-online.com

Involvement of Arachidonate 15-Lipoxygenase (ALOX15) Isoforms in Related Pathways

While ALOX8 is the primary enzyme directly producing this compound from free arachidonic acid, other lipoxygenase isoforms, particularly those within the ALOX15 family, are involved in related metabolic pathways and exhibit different positional specificities. Human ALOX15 (also known as 15-lipoxygenase-1) and human ALOX15B (15-lipoxygenase-2) primarily oxygenate arachidonic acid at the carbon-15 (B1200482) position, yielding 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). dergipark.org.trfrontiersin.orgmdpi.comwikipedia.orgnih.govwikipedia.org Mouse ALOX15b is considered the ortholog of human ALOX15B and is often referred to as ALOX8 due to its dominant 8S-lipoxygenation activity on arachidonic acid. nih.govfrontiersin.orgmdpi.com The difference in positional specificity between mouse ALOX8 (producing 8S-HpETE) and human ALOX15B (producing 15S-HpETE) is attributed to variations in specific amino acid residues within their catalytic centers. nih.govfrontiersin.orgmdpi.com For instance, mutations of Tyr603 and His604 in mouse ALOX8 to the corresponding amino acids (Asp and Val) in human ALOX15B can shift the positional specificity from C8 to C15 and vice versa. nih.govfrontiersin.orgmdpi.com Although ALOX15 isoforms primarily generate 15-HpETE, they highlight the diverse enzymatic landscape of arachidonic acid metabolism and the distinct roles of different lipoxygenases.

Stereochemical Specificity of Enzymatic Reactions

Enzymatic biosynthesis of hydroperoxyeicosatetraenoic acids, including 8-Hpete, is characterized by high stereochemical specificity. Lipoxygenases catalyze the stereo-specific insertion of molecular oxygen. uniprot.orgdergipark.org.trantibodies-online.com In the case of ALOX8, the reaction with arachidonic acid specifically yields the (8S) enantiomer of HPETE. uniprot.orgdergipark.org.trantibodies-online.comnih.gov This stereoselective hydrogen removal and oxygen insertion are intrinsic properties of the enzyme's catalytic mechanism. nih.gov This contrasts with non-enzymatic oxidation, which typically produces a racemic mixture of stereoisomers. wikipedia.orgnih.govcaymanchem.com

Non-Enzymatic Formation Pathways

In addition to enzymatic synthesis, 8-Hpete can also be generated through non-enzymatic processes.

Autoxidation of Arachidonic Acid

Autoxidation is a non-enzymatic process involving the free radical-mediated oxidation of polyunsaturated fatty acids like arachidonic acid. This process can lead to the formation of various lipid hydroperoxides, including 8-Hpete. wikipedia.orgnih.govcaymanchem.com Unlike the highly stereoselective enzymatic reactions, autoxidation of arachidonic acid results in a racemic mixture of both the 8(R) and 8(S) enantiomers of HPETE. wikipedia.orgnih.govcaymanchem.com Studies using stereospecifically labeled arachidonate have shown that autoxidation involves stereorandom hydrogen abstraction. nih.gov

Oxidative Stress-Induced Generation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify these reactive intermediates, can promote the non-enzymatic autoxidation of arachidonic acid. wikipedia.orgcaymanchem.com Increased levels of reactive oxygen species can initiate and propagate lipid peroxidation chain reactions, leading to the generation of lipid hydroperoxides such as 8-Hpete. wikipedia.orgcaymanchem.com Therefore, conditions of oxidative stress can contribute to the non-enzymatic formation of 8-Hpete, alongside other lipid peroxidation products. nih.govmdpi.com

Cellular and Subcellular Localization of this compound Biosynthesis

The cellular and subcellular localization of this compound biosynthesis is intrinsically linked to the distribution and behavior of the 8S-lipoxygenase enzyme. In mammals, the ALOX8 gene, encoding 8S-LOX, is found on chromosome 11 in mice uniprot.orglipidmaps.orgnih.gov.

Research indicates that 8S-LOX is predominantly a cytosolic protein uniprot.orglipidmaps.org. However, its localization is not exclusively confined to the cytosol. Studies have shown that 8S-LOX can become enriched at cellular membranes, particularly upon calcium binding uniprot.orglipidmaps.org. This translocation to membranes is a common feature among lipoxygenases, as they often require membrane association to exert their enzymatic activity effectively, especially when acting on substrates like arachidonic acid that are released from membrane phospholipids nih.gov. The PLAT domain within the 8S-LOX protein is suggested to play a role in calcium binding, which promotes this association with membranes lipidmaps.org.

The tissue distribution of 8S-LOX expression is not ubiquitous. It has been reported to be expressed in specific tissues, such as the epidermis and brain, with little to no expression detected in other organs like the heart, spleen, liver, skeletal muscle, kidney, or testis in mice lipidmaps.org. This restricted tissue distribution suggests that this compound biosynthesis is a localized process within the organism, occurring primarily in these specific cell types.

While detailed studies specifically on the subcellular localization of mammalian 8S-LOX are less extensive compared to other lipoxygenases like 5-LOX or 12-LOX, the general principle of calcium-dependent membrane translocation observed for 8S-LOX aligns with the behavior of other enzymes in the lipoxygenase pathway involved in eicosanoid biosynthesis nih.govcapes.gov.brfrontiersin.org. For instance, 5-LOX, involved in leukotriene biosynthesis, translocates from the cytosol to the nuclear envelope or other intracellular membranes upon cellular activation and calcium influx nih.govfrontiersin.org. Similarly, 15-LOX-2 has been shown to distribute to the plasma membrane upon calcium ionophore stimulation nih.gov.

The initial step in the biosynthesis of eicosanoids, including this compound, involves the release of arachidonic acid from membrane phospholipids, primarily catalyzed by phospholipase A2 (PLA2) enzymes nih.govallergolyon.frpressbooks.pub. Cytosolic PLA2-alpha (cPLA2-α), a key enzyme in this process, is known to translocate to intracellular membranes, such as the nuclear envelope, endoplasmic reticulum, or Golgi apparatus, in a calcium-dependent manner upon cell activation nih.govsemanticscholar.org. The proximity of the substrate (arachidonic acid) released from membranes and the membrane-associated lipoxygenase enzyme is crucial for efficient biosynthesis.

Based on the available data, the cellular and subcellular localization of this compound biosynthesis can be summarized as follows:

| Cellular Location | Subcellular Location | Key Enzyme Involved | Notes |

| Epidermis, Brain (Mouse) | Predominantly Cytosolic, Enriched at Membranes (upon Ca²⁺ binding) | 8S-Lipoxygenase (ALOX8) | Tissue-specific expression; Membrane association is calcium-dependent. |

This table highlights the primary locations where this compound biosynthesis is known to occur, emphasizing the role of 8S-LOX and its dynamic subcellular distribution.

Research findings further elaborate on the cellular context of 8S-LOX activity. In mouse keratinocytes, inducible expression of 8S-LOX leads to increased production of 8(S)-HETE nih.govresearchgate.net. The majority of the lipoxygenase products were detected in the cell supernatant, with a smaller percentage found in cell extracts researchgate.net. This suggests that while biosynthesis occurs within the cell, the resulting eicosanoids are often released extracellularly to act as signaling molecules.

Studies in Aplysia californica nervous tissue, where (8R)-Hpete is produced by an (8R)-lipoxygenase, demonstrate that this pathway is activated by neurotransmitters like acetylcholine (B1216132) within intact nerve cells nih.gov. This indicates that in certain organisms and cell types, 8-lipoxygenase activity and subsequent HPETE production can be regulated by specific cellular stimuli.

Metabolic Transformation and Downstream Products of 8 S Hpete

Reduction to 8(S)-Hydroxyeicosatetraenoic Acid (8(S)-HETE)

A primary metabolic fate of 8(S)-Hpete is its reduction to the corresponding alcohol, 8(S)-Hydroxyeicosatetraenoic acid (8(S)-HETE). This conversion involves the reduction of the hydroperoxy group at the eighth carbon to a hydroxyl group.

Enzymatic Reduction by Peroxidases

The reduction of this compound to 8(S)-HETE is primarily catalyzed by peroxidases. This enzymatic activity removes the hydroperoxide moiety, yielding the more stable hydroxy fatty acid. Hydroperoxy products (HpETEs) generated by lipoxygenases and cyclooxygenases can be reduced by peroxidases to monohydroxy fatty acids (HETEs). nih.gov

Cellular Peroxidase Systems Involved

Various cellular peroxidase systems are involved in the reduction of hydroperoxy fatty acids like this compound. While the search results specifically mention glutathione (B108866) peroxidases in the context of 15(S)-HpETE and 12(S)-HpETE reduction, it is generally understood that ubiquitous cellular peroxidases, including glutathione peroxidases, can catalyze the reduction of HpETEs to HETEs. wikipedia.orgwikipedia.orgresearchgate.netresearchgate.nethmdb.ca

Conversion to Di-Hydroperoxyeicosatetraenoic Acids (diHPETEs) and Di-Hydroxyeicosatetraenoic Acids (diHETEs)

This compound can also serve as a substrate for further oxygenation, leading to the formation of di-hydroperoxy and di-hydroxy derivatives.

Formation of 8,15-diHPETE and 8,15-diHETE Isomers

Further enzymatic action on this compound can result in the introduction of a second hydroperoxy or hydroxyl group, particularly at the C-15 position, leading to the formation of 8,15-diHPETE and 8,15-diHETE isomers. Mouse 8S-lipoxygenase can metabolize arachidonic acid to 8S-HPETE and then to (8S,15S)-dihydroperoxy-5Z,9E,11Z,13E-eicosatetraenoic acid (8S,15S-diHPETE). ebi.ac.uk 8,15-DiHETE is a dihydroxyicosatetraenoic acid. nih.gov 8(S),15(S)-DiHETE is an 8,15-DiHETE derived from (5Z,9E,11Z,13E)-icosatetraenoic acid with (8S,15S)-stereochemistry. nih.gov

Enzymatic Pathways Leading to DiHETE Formation

The formation of diHETEs from this compound involves specific enzymatic pathways. For example, mouse 8S-lipoxygenase can dioxygenate 8S-HPETE specifically to the corresponding 8S,15S-disubstituted derivatives. ebi.ac.uk 8(S),15(S)-DiHETE is also formed when 15(S)-HETE is subjected to further oxidation by 15-LO. caymanchem.com This suggests interconnected pathways where HpETEs and HETEs can be further metabolized by lipoxygenases.

Precursor Role in Leukotriene Synthesis

While 5-hydroperoxyeicosatetraenoic acid (5-HpETE) is the primary precursor for the canonical leukotriene pathway initiated by 5-lipoxygenase (5-LOX) hmdb.capoliklinika-harni.hrnih.govwikipedia.orgcore.ac.uk, some research suggests a potential, albeit less direct, involvement of this compound or related 8-lipoxygenase products in the formation of certain leukotriene-like structures or interactions with leukotriene pathways. Mouse 8S-lipoxygenase may produce minor products derived from this compound itself that may include leukotriene A4 and 8,15-diHPETE. uniprot.org However, the main pathway for Leukotriene A4 (LTA4) synthesis involves the conversion of 5(S)-HpETE by 5-lipoxygenase. nih.govcore.ac.ukacs.orgpnas.org While this compound is not a direct precursor in the main 5-LOX pathway leading to LTB4, its metabolites like 8,15-diHETEs have been studied in the context of inflammatory responses, which are also modulated by leukotrienes. ebi.ac.uk

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 9548880 |

| 8(S)-Hydroxyeicosatetraenoic acid | 5283154 |

| 8,15-diHPETE | 5283181 |

| 8,15-diHETE | 53480358 |

| 8(S),15(S)-diHPETE | 52921888 |

| 8(S),15(S)-diHETE | 5283183 |

| 5(S)-HpETE | 5280778 |

| Leukotriene A4 | 5280709 |

| Leukotriene B4 | 5281087 |

Data Table: Metabolic Transformations of this compound

| Substrate | Enzyme(s) Involved | Product(s) | Notes |

| This compound | Peroxidases | 8(S)-HETE | Reduction of hydroperoxy group. nih.gov |

| This compound | Mouse 8S-lipoxygenase | 8S,15S-diHPETE, potentially Leukotriene A4 | Further oxygenation. ebi.ac.ukuniprot.org |

| 8S,15S-diHPETE | (Likely peroxidases, not explicitly shown for this specific conversion) | 8S,15S-diHETE | Reduction of hydroperoxy groups. ebi.ac.uknih.gov |

| 15(S)-HETE | 15-LO | 8(S),15(S)-DiHETE | Alternative pathway to 8,15-diHETE. caymanchem.com |

| 5(S)-HpETE | 5-Lipoxygenase | Leukotriene A4 | Primary pathway for LTA4 synthesis, distinct from this compound. nih.govcore.ac.ukacs.orgpnas.org |

Potential Intermediacy in Leukotriene A4 (LTA4) Formation

While 5(S)-Hpete is the primary precursor for Leukotriene A4 (LTA4) biosynthesis via the action of 5-lipoxygenase (5-LOX), some evidence suggests a potential, albeit less prominent, role for other HPETEs, including this compound, in leukotriene pathway engagement or the formation of related epoxyalcohol structures. wikipedia.orgnih.govcaymanchem.comhmdb.caacs.orgnih.gov LTA4 itself is an unstable epoxide intermediate that is subsequently converted to other leukotrienes like LTB4 and LTC4. wikipedia.orguni.luwikidata.orgnih.gov

Mechanisms of Leukotriene Pathway Engagement

The canonical leukotriene pathway is initiated by 5-LOX acting on arachidonic acid to form 5(S)-Hpete, which is then converted to LTA4 by the same enzyme acting as an LTA4 synthase. wikipedia.orgnih.govacs.orgnih.gov While this compound is not a direct product of 5-LOX, studies on the substrate specificities of various lipoxygenases and related enzymes are crucial to fully understand how other HPETEs might be involved in related metabolic cascades. The conversion of HPETEs to leukotriene epoxides involves enzymatic removal of a hydrogen atom and double bond isomerization. pnas.org Although the conversion of 5(S)-HPETE to LTA4 is well-established, the analogous conversion from 15(S)-HPETE to 14,15-LTA4 has also been observed. pnas.orgbio-rad.com The potential engagement of this compound in such pathways would likely involve specific enzymatic activities capable of utilizing this substrate.

Epoxyalcohol Formation

This compound is a substrate for the formation of epoxyalcohols, particularly through the action of specific enzymes like epidermal lipoxygenase-3 (eLOX3). ebi.ac.uknih.gov

Specific Metabolism by Epidermal Lipoxygenase-3 (eLOX3)

Epidermal lipoxygenase-3 (eLOX3), an atypical lipoxygenase, is known to metabolize fatty acid hydroperoxides, including this compound, into epoxyalcohols. ebi.ac.uknih.govpnas.orgnih.govuniprot.org Unlike typical lipoxygenases that introduce molecular oxygen, eLOX3 functions as a hydroperoxide isomerase. pnas.orgnih.govuniprot.org Studies comparing the substrate specificities of human and mouse eLOX3 have shown that mouse eLOX3 exhibits catalytic activity towards this compound, although it shows higher turnover with 8R-HPETE. ebi.ac.uknih.govebi.ac.uk Human eLOX3, in contrast, shows highest activity with 12R-HPETE. ebi.ac.uknih.govpnas.orguniprot.orgebi.ac.uk This indicates species-specific differences in eLOX3 substrate preference. The metabolism of HPETEs by eLOX3 is suggested to involve a redox cycle initiated by the ferrous form of the enzyme. pnas.org

Characterization of Novel Epoxyalcohol Structures

The metabolism of this compound by mouse eLOX3 leads to the specific formation of a single epoxyalcohol product. ebi.ac.uknih.gov This product has been characterized as 10R-hydroxy-8S,9S-epoxyeicosa-5Z,11Z,14Z-trienoic acid. ebi.ac.uknih.gov The formation of this specific epoxyalcohol from this compound by mouse eLOX3 highlights a potential lipoxygenase pathway involved in the production of epoxyalcohols in murine epidermal differentiation. ebi.ac.uknih.govebi.ac.uk The structure of this epoxyalcohol is of the hepoxilin B-type. nih.gov

Metabolism of this compound by Mouse eLOX3

| Substrate | Enzyme | Major Product | Product Type |

| This compound | Mouse eLOX3 | 10R-hydroxy-8S,9S-epoxyeicosa-5Z,11Z,14Z-trienoic acid | Epoxyalcohol (Hepoxilin B-type) |

This specific metabolic conversion contributes to the diverse array of bioactive lipids derived from arachidonic acid.

Cellular and Molecular Mechanisms of Action of 8 S Hpete and Its Metabolites

Receptor Interactions and Activation

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

8(S)-Hpete and its reduced form, 8(S)-HETE, are recognized as potent and selective activators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) nih.govmdpi.compnas.orgpnas.orgmedchemexpress.com. PPARα is a nuclear hormone receptor that plays a crucial role in regulating gene transcription, particularly genes involved in lipid metabolism nih.govwikipedia.org. Activation of PPARα by ligands like 8(S)-HETE involves the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to consensus motifs in the promoter regions of target genes, thereby influencing their expression mdpi.comwikipedia.org. Studies have shown that 8(S)-HETE can activate PPARα at concentrations as low as 0.3 μM medchemexpress.com. This activation is stereoselective, with the (S) enantiomer being a strong activator of PPARα, while other (S)-HETEs were not as effective nih.gov. The identification of 8(S)-HETE as a high-affinity ligand for PPARα suggests a potential specialized function for this eicosanoid, particularly in tissues where it is produced, such as the skin pnas.org. Research indicates that 8(S)-HETE plays a role in keratinocyte differentiation, and at least some of its effects are mediated through PPARα researchgate.net.

Modulation of G Protein-Coupled Receptors (e.g., BLT2) by Related Metabolites

While this compound itself is primarily known for its interaction with nuclear receptors like PPARα, related lipoxygenase products, including other HPETEs and HETEs, can modulate G protein-coupled receptors (GPCRs). The BLT2 receptor, a low-affinity leukotriene B4 receptor, is known to bind several lipoxygenase products in addition to leukotriene B4 (LTB4) guidetopharmacology.orgjci.orgguidetopharmacology.org. These ligands include 12(S)-HETE, 12(S)-HpETE, and 15(S)-HETE, which can activate BLT2 at micromolar concentrations jci.orgguidetopharmacology.org. Another related metabolite, 12-hydroxyheptadecatrienoic acid (12-HHT), a product of thromboxane (B8750289) synthase, is also a natural ligand for the BLT2 receptor guidetopharmacology.orgwikipedia.org. The BLT2 receptor is expressed in various cell types, including leukocytes and non-myeloid cells, and its activation can mediate chemotaxis and immunomodulation guidetopharmacology.orgwikipedia.org. The promiscuous binding pattern of BLT2, which includes various oxidized fatty acids, highlights the potential for diverse lipid mediators to influence cellular responses through this receptor jci.orgwikipedia.org.

Enzyme Modulation

Activation of Protein Kinase C (PKC) Isoforms

8(S)-HETE, the reduced form of this compound, has been shown to activate Protein Kinase C (PKC) isoforms. Specifically, 8(S)-HETE activates mouse keratinocyte PKC with an IC50 of 100 μM medchemexpress.com. PKC is a family of serine/threonine kinases involved in various cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. The activation of PKC by 8(S)-HETE suggests a role for this eicosanoid in modulating these downstream cellular events.

Influence on Other Signal Transduction Enzymes

Beyond PPARα and PKC, this compound and its metabolites may influence other enzymes involved in signal transduction. Eicosanoids, in general, are involved in a wide range of biological processes and interact with numerous enzymes and signaling molecules hilarispublisher.com. While specific detailed research findings on the direct influence of this compound on a broad spectrum of other signal transduction enzymes were not extensively highlighted in the search results, the involvement of related lipoxygenase products in various pathways suggests potential broader interactions. For instance, other HPETEs and HETEs have been implicated in modulating enzymes like lipoxygenase itself and Na+, K+-ATPase hmdb.ca. The metabolism of arachidonic acid through lipoxygenase pathways generates a variety of bioactive lipids that can impact multiple enzymatic activities and signaling cascades nih.govahajournals.org.

Signal Transduction Cascades

The interactions of this compound and its metabolites with receptors and enzymes initiate various signal transduction cascades. The activation of PPARα by 8(S)-HETE leads to the modulation of gene expression, impacting lipid metabolism and keratinocyte differentiation nih.govmdpi.comwikipedia.orgresearchgate.net. This involves the formation of the PPARα-RXR heterodimer and its binding to specific DNA sequences mdpi.comwikipedia.org.

Related metabolites that activate GPCRs like BLT2 can trigger downstream signaling pathways commonly associated with these receptors. GPCR activation typically involves the dissociation of G protein subunits, which then interact with various effector enzymes and ion channels, leading to changes in intracellular signaling molecules like cAMP, IP3, and DAG, and activation of kinases such as PKC and MAPK ahajournals.org. The modulation of BLT2 by related HPETEs and HETEs suggests their involvement in pathways regulating chemotaxis, immunomodulation, and potentially other processes depending on the cell type guidetopharmacology.orgjci.orgwikipedia.org.

Furthermore, the activation of PKC by 8(S)-HETE directly influences signaling cascades downstream of this kinase, affecting cellular processes regulated by PKC isoforms medchemexpress.comahajournals.org. The broader impact of eicosanoids on various enzymes and receptors underscores their complex involvement in intricate signal transduction networks that govern diverse cellular functions hilarispublisher.comnih.gov.

Initiation of Intracellular Signaling Events

This compound and its metabolite 8(S)-HETE are involved in initiating intracellular signaling events. In rat corneal epithelial cells, 8(S)-HETE has been identified as a key metabolite of arachidonic acid that regulates cell migration during wound healing. nih.gov Inhibition of lipoxygenases, which produce HETEs like 8(S)-HETE, disrupted the organization of the filamentous-actin (F-actin) cytoskeleton and delayed wound closure; these effects were reversed by the addition of exogenous 8(S)-HETE. nih.gov This suggests a role for 8(S)-HETE in modulating the cytoskeleton, a critical component of cell signaling involved in migration.

While this compound is rapidly reduced to 8(S)-HETE, the hydroperoxy form may have distinct or more potent initial effects due to its instability. ahajournals.org The precise mechanisms by which this compound and 8(S)-HETE initiate signaling can vary depending on the cell type and the specific context.

Impact on Second Messenger Systems

Eicosanoids, including HpETEs and HETEs derived from arachidonic acid, can act as intracellular signaling molecules and affect second messenger systems. mdpi.com While much research on second messenger systems has focused on other eicosanoids like those from the 5-lipoxygenase pathway (e.g., Leukotrienes) wikipedia.orgescholarship.org, studies on 15(S)-HpETE, a related hydroperoxide, provide some insight into potential mechanisms. 15(S)-HpETE has been shown to influence protein kinase C (PKC) translocation and activation in macrophages, suggesting an impact on this key second messenger pathway. jci.org Although this finding is for a different HpETE isomer, it highlights the potential for hydroperoxy fatty acids to interact with and modulate second messenger systems like PKC.

Furthermore, the metabolism of hydroperoxy fatty acids can lead to the formation of epoxy and dihydroxy derivatives, some of which have been suggested to act as second messengers in neurons. escholarship.orgnih.gov For instance, 12-HPETE can be metabolized to 8-hydroxy-11,12-epoxy-5,9,14-icosatrienoic acid (8-HEpETE), which has been suggested as a possible second messenger in Aplysia neurons. nih.gov While direct evidence for this compound's direct impact on classical second messengers like cAMP or calcium is less extensively documented in the provided results, its role in modulating the cytoskeleton nih.gov implies downstream effects on signaling pathways that regulate cellular structure and function, which often involve second messengers.

The conversion of HPETEs to HETEs by cellular peroxidases is a rapid process ahajournals.org, and the relative contributions of the hydroperoxide versus the hydroxy metabolite to specific signaling events and second messenger modulation may depend on the kinetics of this conversion and the specific cellular environment.

Involvement in Keratinocyte Differentiation Pathways

Studies, particularly in murine models, indicate a significant role for this compound and 8(S)-Hete in the differentiation of keratinocytes. Transgenic mice engineered to overexpress 8S-lipoxygenase (8-LOX), the enzyme responsible for producing this compound from arachidonic acid in mice, exhibited highly differentiated skin, tongue, and stomach tissues. researchgate.netnih.gov Immunoblotting and immunohistochemistry of the skin from these transgenic mice showed elevated levels of keratin-1, a marker of keratinocyte differentiation, compared to wild-type mice. researchgate.netnih.gov

Table 1: Effect of 8-LOX Overexpression on Murine Epidermis Differentiation

| Characteristic | Wild-Type Mice | 8-LOX Transgenic Mice |

| Skin Differentiation | Normal | Highly Differentiated |

| Tongue Differentiation | Normal | Highly Differentiated |

| Stomach Differentiation | Normal | Highly Differentiated |

| Keratin-1 Expression | Lower | Higher |

| Epidermal Labeling Index | Normal | Twice as high |

Note: Data on differentiation and keratin-1 expression are based on histological analyses, immunoblotting, and immunohistochemistry. researchgate.netnih.gov The labeling index indicates cellular proliferation. researchgate.netnih.gov

Regulation of Epithelial Cell Migration (e.g., Rat Cornea)

Research on rat corneal epithelium has highlighted the role of 8(S)-Hete in regulating epithelial cell migration, a critical process in wound healing. Inhibition of lipoxygenases using esculetin (B1671247) resulted in delayed epithelial wound closure in organ-cultured rat corneas, accompanied by disruption of F-actin organization and a decrease in the mitotic rate. nih.gov

Analysis of arachidonic acid metabolites produced by normal corneoscleral rims revealed the presence of 12-Hete (as the major metabolite), 8-Hete, and 9-Hete, all of which were inhibited by esculetin. nih.gov Chiral-phase analysis confirmed that these HETEs were exclusively (S)-enantiomers, indicating their origin from lipoxygenase activity. nih.gov Crucially, the inhibitory effects of esculetin on F-actin organization and epithelial wound closure in organ culture were completely reversed by the exogenous addition of 8(S)-Hete, while 12-Hete and 9-Hete had no such effect. nih.gov These findings strongly suggest that 8(S)-Hete is a key arachidonic acid metabolite that regulates corneal epithelial cell migration during wound healing in the rat. nih.gov

Modulation of Cellular Excitability in Neuronal Models (e.g., Hermissenda B Cells)

Studies investigating the mechanisms of learning and memory in the nudibranch snail Hermissenda crassicornis, particularly focusing on Type B photoreceptor cells, have explored the influence of arachidonic acid and its metabolites on neuronal excitability. While much of the research in this specific model has focused on the role of 12(S)-Hpete and 12(S)-Hete in decreasing B cell excitability and enhancing potassium currents, it is within the broader context of lipid mediators influencing neuronal function. nih.govnih.govresearchgate.net

Arachidonic acid and/or its metabolites have been shown to open diverse K+ channels in various cell types, contributing to changes in excitability. nih.gov In Hermissenda, arachidonic acid has been reported to act synergistically with diacylglycerol (DAG) and Ca2+ to activate protein kinase C (PKC), suggesting its involvement in conditioning. nih.gov Although this compound's direct role in Hermissenda B cell excitability is not as extensively documented as that of 12(S)-Hpete in the provided search results, the findings highlight the potential for lipoxygenase products of arachidonic acid to modulate neuronal electrical properties in invertebrate models.

Influence on Cellular Proliferation and Gene Expression (e.g., c-fos induction)

The influence of this compound on cellular proliferation and gene expression, such as the induction of the immediate early gene c-fos, has been explored in certain contexts. In the transgenic mice overexpressing 8-LOX mentioned earlier, alongside increased keratinocyte differentiation, the labeling index of the transgenic epidermis was observed to be twice that of the wild-type epidermis. researchgate.netnih.gov The labeling index is a measure related to cellular proliferation, suggesting that 8-LOX products may influence proliferation in addition to differentiation in this model. researchgate.netnih.gov

Immediate early genes like c-fos are rapidly induced by various stimuli and are involved in regulating cellular processes, including proliferation and differentiation. mdpi.comoup.comptbioch.edu.pl The c-fos gene product, c-Fos, dimerizes with c-Jun protein to form the transcription factor AP-1, which regulates the transcription of numerous genes. mdpi.com Elevated intracellular calcium has been associated with the induction of proliferation-associated immediate early genes, including c-fos, in nonexcitable cells. oup.com While the direct link between this compound and c-fos induction is not explicitly detailed in the provided results, the observation of increased proliferation in 8-LOX transgenic mice researchgate.netnih.gov suggests a potential indirect influence through downstream signaling pathways affected by this compound or its metabolites.

Participation in Lipid Mediator Networks Affecting Cell Responses

This compound is a key component within the complex network of lipid mediators derived from polyunsaturated fatty acids, particularly arachidonic acid. It is primarily generated by the action of specific lipoxygenases, such as the mouse 8S-lipoxygenase (Alox8) and human 15-lipoxygenase-2 (ALOX15B), which catalyze the stereo-specific peroxidation of arachidonic acid. lipidmaps.orguniprot.organtibodies-online.comnih.govnih.gov

Lipid mediators, including HPETEs and their corresponding HETEs, are recognized as powerful signaling molecules that regulate a wide array of cellular responses, including inflammation, cell growth, apoptosis, and migration. mdpi.comnih.govcsic.esjst.go.jp They are synthesized on demand from precursor lipids in cell membranes and often act by binding to G protein-coupled receptors (GPCRs) or nuclear receptors like PPARs. nih.govnih.govescholarship.org

Table 2: Selected Lipoxygenase Products and Related Enzymes

| Precursor Fatty Acid | Enzyme (Mouse) | Enzyme (Human) | Primary Product | Potential Further Metabolites |

| Arachidonic Acid | Alox8 | ALOX15B | This compound | 8(S)-HETE, 8,15-diHPETE |

| Arachidonic Acid | Alox5 | ALOX5 | 5(S)-HPETE | 5(S)-HETE, LTA4, LTB4, LTC4 |

| Arachidonic Acid | Alox12 | ALOX12 | 12(S)-HPETE | 12(S)-HETE |

| Arachidonic Acid | Alox15 | ALOX15 | 12(S)-HPETE, 15(S)-HPETE | 12(S)-HETE, 15(S)-HETE |

Note: This table provides examples and is not exhaustive of all possible enzymes or metabolites. lipidmaps.orguniprot.organtibodies-online.comnih.govnih.gov

Summary and Conclusion

8(S)-HpETE is a stereospecific product of the 8-lipoxygenase-mediated metabolism of arachidonic acid. It serves as a key intermediate in the formation of 8(S)-HETE and other bioactive eicosanoids. Current research, primarily focused on its more stable downstream metabolite 8(S)-HETE, points to significant roles in cellular processes such as cell migration, proliferation, and potentially inflammation and ion channel modulation. Further investigation is required to fully elucidate the specific biological functions and mechanisms of action of this compound itself, distinguishing its effects from those of its metabolic products.

Regulation of 8 S Hpete Biosynthesis and Metabolism

Transcriptional and Translational Control of Lipoxygenases (e.g., ALOX8, ALOX15B, eLOX3)

The expression levels of the lipoxygenase enzymes responsible for generating hydroperoxy fatty acids, including those that may produce or further metabolize 8(S)-Hpete, are regulated at both the transcriptional and translational levels. For instance, the expression of ALOX15B, a lipoxygenase that can produce 15-HpETE and is the human ortholog of mouse Alox8 nih.gov, is upregulated in macrophages by stimuli such as lipopolysaccharide (LPS) and interleukins IL-4 and IL-13 nih.govnih.govuzh.ch. Hypoxia-inducible factor 1 subunit alpha (HIF1α) has also been shown to increase ALOX15B expression under low oxygen conditions nih.govfrontiersin.org.

Transcriptional regulation of ALOX15B involves specific binding sites in its promoter region. The ALOX15B promoter contains sites for specificity protein 1 (Sp1) and Sp3, with Sp1 acting as a positive regulator of transcription and Sp3 exerting negative control nih.govnih.govnih.govfrontiersin.org. Studies on the mouse ortholog, Alox8, have demonstrated that its mRNA expression can be increased by agents like TPA, which is a result of increased transcription wikigenes.org. The promoter of mouse Alox8 has been noted to lack conventional TATA and CCAAT boxes wikigenes.org. Evidence also suggests that upregulation of mouse Alox8 can occur at both the transcriptional and translational levels wikigenes.org.

Furthermore, the diversity of lipoxygenase activity can be influenced by the existence of splice variants. Several splice variants of ALOX15B have been identified, some of which lack key segments necessary for catalytic activity, resulting in little to no arachidonic acid-metabolizing capability nih.govfrontiersin.org. The expression of eLOX3, another lipoxygenase involved in lipid metabolism, has been shown to stimulate adipogenesis, and its knockdown can abolish this differentiation process, highlighting the importance of its regulated expression researchgate.net.

Post-Translational Modification of Enzymes (e.g., phosphorylation, calcium binding)

Lipoxygenase enzyme activity can be influenced by post-translational modifications, which act as crucial regulatory switches affecting protein function and localization frontiersin.orgnih.govabcam.com. Phosphorylation is a significant modification that can regulate enzyme activity and membrane channel function abcam.com. While direct evidence for the phosphorylation of ALOX8, ALOX15B, or eLOX3 in the context of this compound regulation is not explicitly detailed in the provided sources, related enzymes in eicosanoid pathways, such as the cytosolic Ca2+-dependent phospholipase A2 (cPLA2), are known to be regulated by phosphorylation skinident.world. cPLA2 is critical for releasing arachidonic acid from membrane phospholipids (B1166683), making it available as a substrate for lipoxygenases skinident.worldportlandpress.com.

Calcium binding is another important regulatory mechanism for lipoxygenases. For instance, calcium binding can induce significant structural changes in the PLAT domain of 15-lipoxygenase-2 (ALOX15B) nih.govnih.gov. The cellular localization of ALOX15B has been shown to be dependent on the presence of a putative membrane insertion loop and can be influenced by stimulation with calcium ionophores nih.govnih.gov. The activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of 5-HpETE, is known to be short-lived, potentially due in part to intrinsic instability researchgate.net. Post-translational modifications are broadly recognized for their role in modulating the stability and activity of proteins involved in metabolic processes nih.gov.

Substrate Availability and Flux Through Eicosanoid Pathways

The availability of the precursor fatty acid, arachidonic acid, is a critical factor regulating the rate of eicosanoid biosynthesis, including the formation of hydroperoxy derivatives like this compound nih.gov. Arachidonic acid is primarily stored in the sn-2 position of membrane phospholipids and must be liberated by the action of phospholipase enzymes, particularly phospholipase A2 (PLA2), before it can be metabolized by lipoxygenases skinident.worldportlandpress.com. The rate of arachidonic acid release by cPLA2 during cellular activation can exceed its reincorporation into membranes, leading to an accumulation of free arachidonic acid available for metabolism by LOX enzymes nih.gov.

The cellular physiological state and the availability of arachidonic acid together influence the levels of various eicosanoids produced nih.gov. Early studies on eicosanoid biosynthesis often involved the addition of exogenous arachidonic acid, based on the understanding that substrate liberation was a rate-limiting step nih.gov. The flux of arachidonic acid through the eicosanoid pathways is therefore a key point of control, governed largely by the activity of phospholipases.

Analytical and Methodological Approaches for 8 S Hpete Research

Extraction and Sample Preparation Techniques for Hydroperoxy Lipids

The accurate analysis of hydroperoxy lipids like 8(S)-Hpete begins with meticulous sample preparation and extraction. The primary goals are to efficiently isolate the lipids from the biological matrix, minimize analyte degradation, and remove interfering substances. Given the instability of hydroperoxides, these steps are critical for reliable quantification.

Commonly, a combination of liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used. A typical LLE protocol involves partitioning the lipids into an organic solvent, such as a chloroform/methanol mixture. abcam.cn SPE offers a more selective approach, utilizing cartridges with different stationary phases (e.g., C18) to bind and elute lipids based on their polarity. nih.gov

To prevent the degradation of the hydroperoxide functional group, several precautions are necessary. Samples should be processed immediately after collection or stored at -80°C. abcam.cn The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents is a common practice to prevent auto-oxidation. researchgate.net Furthermore, to account for analyte loss during the multi-step procedure, deuterated internal standards are often added to the sample before extraction begins. researchgate.net These standards, being chemically similar to the analyte, experience similar extraction efficiencies and degradation rates, allowing for accurate normalization of the final results. researchgate.net

Table 1: Key Considerations in Sample Preparation for Hydroperoxy Lipids

| Step | Consideration | Rationale |

|---|---|---|

| Sample Collection | Immediate processing or flash-freezing | Minimizes enzymatic and non-enzymatic degradation of unstable hydroperoxides. |

| Extraction | Use of antioxidants (e.g., BHT) in solvents | Prevents auto-oxidation of the hydroperoxy functional group during extraction. researchgate.net |

| Extraction Method | Liquid-Liquid or Solid-Phase Extraction | Efficiently isolates lipids from aqueous biological matrices and removes interfering substances. abcam.cnnih.gov |

| Internal Standards | Addition of deuterated standards (e.g., 8(S)-HETE-d8) | Normalizes for analyte loss during extraction and variability in instrument response, ensuring accurate quantification. researchgate.net |

| Storage | Store extracts at -80°C under inert gas | Ensures long-term stability of the extracted hydroperoxides, which are stable for at least one month under these conditions. abcam.cnnih.gov |

Chromatographic Separation Methods

Chromatography is essential for separating this compound from other structurally similar lipids, particularly its regioisomers (e.g., 5-Hpete, 12-Hpete) and stereoisomers (8(R)-Hpete). The choice of chromatographic technique is critical for achieving the necessary resolution for unambiguous identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of eicosanoids. To distinguish between enantiomers like this compound and 8(R)-Hpete, which have identical physical properties in a non-chiral environment, chiral chromatography is necessary. researchgate.net This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.comcsfarmacie.cz

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP. researchgate.net Polysaccharide-based CSPs are among the most popular and versatile for separating a wide range of chiral compounds, including lipid derivatives. phenomenex.comchromatographyonline.com The choice of mobile phase, typically a mixture of normal-phase solvents like hexane and an alcohol modifier, is optimized to achieve the best resolution. csfarmacie.cz Distinguishing between the S and R enantiomers is vital, as their formation can indicate different biological pathways; enzymatic reactions are typically highly stereoselective, producing one enantiomer, whereas non-enzymatic, radical-mediated oxidation produces a racemic mixture. elsevierpure.com

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, resulting in dramatically improved resolution, higher sensitivity, and significantly shorter analysis times. mdpi.com This increased efficiency is particularly advantageous for complex lipidomics studies where numerous isomers need to be resolved in a single run. nih.gov

The enhanced separation power of UHPLC allows for better resolution of Hpete regioisomers and other closely related oxylipins. chapman.edu When coupled with mass spectrometry, UHPLC-MS/MS methods provide a robust platform for the comprehensive profiling and quantification of arachidonic acid metabolites from minimal sample volumes. mdpi.comnih.gov

Table 2: Comparison of HPLC and UHPLC for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent, superior separation of isomers. mdpi.com |

| Analysis Time | Longer (e.g., >30 minutes) nih.gov | Shorter (e.g., <20 minutes). nih.gov |

| Sensitivity | Standard | Higher, due to sharper and narrower peaks. lcms.cz |

| Solvent Consumption | Higher | Lower, promoting greener analytical chemistry. lcms.cz |

| System Pressure | Lower | Significantly Higher |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the definitive technique for the detection and quantification of this compound due to its exceptional sensitivity and specificity. When coupled with liquid chromatography, it provides a powerful tool for targeted lipid analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance lipids like this compound. nih.gov This approach, often referred to as targeted lipidomics, is a hypothesis-driven method that focuses on analyzing a select group of metabolites with high precision. lcms.czsciex.com

In a typical LC-MS/MS workflow, the analyte is first separated by HPLC or UHPLC and then ionized, most commonly using electrospray ionization (ESI). The resulting ion is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, as it monitors for a unique precursor-to-product ion transition for the target analyte. lcms.czsciex.com This specificity allows for accurate quantification even in complex biological matrices. sciex.com

The inherent instability of the hydroperoxide group in HpETEs presents a significant analytical challenge. nih.gov HpETEs are readily reduced in biological systems to their more stable corresponding hydroxyeicosatetraenoic acids (HETEs). nih.gov Therefore, analytical methods often measure the corresponding HETE (in this case, 8(S)-HETE) as a surrogate for the initial Hpete concentration. This reduction can be performed chemically (e.g., using stannous chloride or triphenylphosphine) prior to analysis to ensure that the entire Hpete pool is converted to a single, stable analyte for more reliable quantification. researchgate.netnih.gov

In some cases, chemical derivatization is employed to enhance the ionization efficiency and sensitivity of the analyte for MS detection. nih.gov Derivatization involves reacting the analyte with a chemical agent to attach a tag that is more readily ionized. For instance, derivatizing agents can be used to improve detection in positive ion mode, which can offer greater sensitivity for certain compounds. nih.gov This strategy can be crucial for detecting the trace amounts of this compound present in biological samples. copernicus.org

Table 3: Common Analytical Parameters for LC-MS/MS Analysis of Eicosanoids

| Parameter | Typical Setting/Method | Purpose |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | Generates charged ions from the eluting analyte for MS analysis. |

| Ionization Mode | Negative Ion Mode | Eicosanoids with carboxylic acid groups are readily deprotonated and detected as [M-H]⁻ ions. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring a specific fragmentation pattern for the target analyte. lcms.czsciex.com |

| Analyte Form | Reduced to HETE form | Improves stability for analysis; this compound is reduced to 8(S)-HETE. nih.gov |

| Derivatization | Optional (e.g., with picolinic acid) | Can improve ionization efficiency and detection sensitivity. nih.gov |

Isotope Labeling for Mechanistic Studies

Isotope labeling is a powerful technique used to trace the metabolic fate of atoms through biochemical pathways and to elucidate the mechanisms of enzymatic reactions. In the study of 8(S)-hydroperoxyeicosatetraenoic acid (this compound) biosynthesis, stable isotopes such as oxygen-18 (¹⁸O) and deuterium (²H) serve as indispensable tools for understanding the precise chemical transformations that occur. These methods allow researchers to answer fundamental questions about the origin of incorporated atoms and the nature of bond-breaking and bond-forming steps in the catalytic cycle.

Determining the Source of Oxygen with ¹⁸O Labeling

A primary question in the biosynthesis of any hydroperoxide is the origin of the oxygen atoms in the newly formed hydroperoxy group (-OOH). For this compound, which is formed from arachidonic acid by a lipoxygenase-catalyzed reaction, the two potential sources are molecular oxygen (O₂) dissolved in the aqueous medium or the water (H₂O) itself.

To distinguish between these possibilities, experiments are conducted in the presence of isotopically labeled oxygen. The enzymatic reaction is carried out under two distinct conditions:

In a sealed environment containing ¹⁸O-labeled molecular oxygen (¹⁸O₂) but normal water (H₂¹⁶O).

In an environment with normal molecular oxygen (¹⁶O₂) but in the presence of ¹⁸O-labeled water (H₂¹⁸O).

The resulting this compound is then isolated and analyzed by mass spectrometry to determine its molecular weight. Studies have consistently shown that the mass of this compound increases by four atomic mass units when the reaction is performed in the presence of ¹⁸O₂, corresponding to the incorporation of two ¹⁸O atoms. Conversely, no mass increase is observed when the reaction is run in H₂¹⁸O. This outcome unequivocally demonstrates that both oxygen atoms of the hydroperoxy group in this compound are derived from a single molecule of molecular oxygen (O₂), a hallmark of the dioxygenase activity of lipoxygenase enzymes. nih.gov

Table 1: Results of ¹⁸O Labeling Experiments to Identify the Oxygen Source in this compound Biosynthesis

| Experimental Condition | Expected Molecular Mass Change of this compound | Conclusion |

|---|---|---|

| Reaction with ¹⁶O₂ in H₂¹⁶O (Control) | No change (baseline) | Baseline for comparison. |

| Reaction with ¹⁸O₂ in H₂¹⁶O | +4 Da | Both oxygen atoms originate from molecular O₂. |

| Reaction with ¹⁶O₂ in H₂¹⁸O | No change | Oxygen atoms do not originate from water. |

Investigating Hydrogen Abstraction with Deuterium Labeling

The lipoxygenase mechanism for converting arachidonic acid to this compound is initiated by the stereospecific abstraction of a hydrogen atom from a bis-allylic carbon. For the formation of an 8-hydroperoxide, this crucial step involves the removal of the pro-S hydrogen from the C-10 position of arachidonic acid. nih.govacs.org Isotope labeling with deuterium (²H), a heavy isotope of hydrogen, is used to verify this step and to probe its impact on the reaction rate, a phenomenon known as the kinetic isotope effect (KIE).

In these experiments, specifically deuterated arachidonic acid substrates are synthesized and used in the enzymatic reaction. For instance, arachidonic acid can be labeled with deuterium at the C-10 position ([10,10-²H₂]-arachidonic acid).

The key findings from such studies are twofold:

Site of Abstraction : Analysis of the this compound product formed from [10,10-²H₂]-arachidonic acid reveals the loss of one deuterium atom, confirming that the C-10 position is indeed the site of the initial hydrogen abstraction. nih.gov

Kinetic Isotope Effect (KIE) : The C-²H bond is stronger and thus harder to break than a C-¹H bond. Consequently, if this hydrogen abstraction is the rate-determining step of the reaction, a significant decrease in the reaction rate will be observed when using the deuterated substrate compared to the non-deuterated (protium) substrate. nih.govnih.gov This large KIE is a characteristic feature of many lipoxygenase reactions and provides strong evidence that the C-H bond cleavage is a critical, rate-limiting part of the catalytic mechanism. nih.govacs.org Research on the biosynthesis of 8(S)-HETE, the reduced product of this compound, confirmed the stereoselective abstraction of the 10-pro-S hydrogen from arachidonic acid, consistent with an 8S-lipoxygenase mechanism. nih.gov

Table 2: Mechanistic Insights from Deuterium Labeling in this compound Formation

| Substrate | Position of Isotopic Label | Observed Result | Mechanistic Insight |

|---|---|---|---|

| Arachidonic Acid | None (protium) | Normal reaction rate. | Baseline catalytic activity. |

| [10,10-²H₂]-Arachidonic Acid | C-10 | Significant decrease in reaction rate (KIE > 1). | Confirms C-H bond cleavage at C-10 is the rate-determining step. nih.govnih.gov |

| Arachidonic acid with prochiral tritium at 10-pro-S | C-10, pro-S position | Stereoselective removal of the tritium label. | Demonstrates the high stereospecificity of the hydrogen abstraction by 8S-lipoxygenase. nih.gov |

Together, these isotope labeling studies provide definitive evidence for the core mechanistic steps of this compound biosynthesis: the reaction is initiated by a rate-limiting, stereospecific hydrogen abstraction from C-10 of arachidonic acid, followed by the direct insertion of molecular oxygen to form the hydroperoxide product.

Comparative Analysis with Other Hydroperoxyeicosatetraenoic Acids Hpetes

Distinctions in Biosynthetic Pathways and Enzymes

The formation of specific HpETE isomers from arachidonic acid is primarily catalyzed by different isoforms of lipoxygenase (LOX) enzymes. These enzymes introduce a hydroperoxy group at a specific carbon position on the arachidonic acid molecule, determining the resulting HpETE isomer.

5(S)-HpETE: This isomer is predominantly produced by the action of 5-lipoxygenase (ALOX5) on arachidonic acid. wikipedia.orgcenmed.comnih.gov ALOX5 is primarily expressed in leukocytes, including monocytes and macrophages. hmdb.ca

8(S)-HpETE: In mice, this compound is catalyzed by Arachidonate (B1239269) 8-lipoxygenase (Alox8). uniprot.orglipidmaps.org This enzyme catalyzes the stereospecific peroxidation of free and esterified polyunsaturated fatty acids, with arachidonate being a preferred substrate for this compound generation. uniprot.org

12(S)-HpETE: The formation of 12(S)-HpETE is catalyzed by Arachidonate 12-lipoxygenase (ALOX12), also known as platelet-type 12-LOX. nih.govbio-rad.com ALOX12 is found in various cell types, including platelets, leukocytes, and pancreatic β-cells. nih.gov

15(S)-HpETE: This isomer is primarily generated by the action of 15-lipoxygenase (ALOX15), also known as 15-LOX-1 or reticulocyte-type 12/15-LOX, and 15-lipoxygenase-2 (ALOX15B). bio-rad.comwikipedia.orgwikipedia.org ALOX15 is expressed in eosinophils, epithelial cells, macrophages, and reticulocytes, while ALOX15B is found in hair follicles, prostate, lung, cornea, and macrophages. nih.gov

While enzymatic pathways are the primary source of stereospecific HpETEs, non-enzymatic lipid peroxidation can also generate HpETEs, resulting in racemic mixtures of both (R) and (S) enantiomers. nih.gov

Here is a summary of the primary enzymes involved in the biosynthesis of these HpETE isomers:

| HpETE Isomer | Primary Enzyme(s) | Primary Cell/Tissue Expression |

| 5(S)-HpETE | 5-lipoxygenase (ALOX5) | Leukocytes, Monocytes, Macrophages |

| This compound | Arachidonate 8-lipoxygenase (Alox8) (Mouse) | Various cells, including those in hair follicles, prostate, lung |

| 12(S)-HpETE | Arachidonate 12-lipoxygenase (ALOX12) | Platelets, Leukocytes, Pancreatic β-cells |

| 15(S)-HpETE | 15-lipoxygenase (ALOX15), 15-lipoxygenase-2 (ALOX15B) | Eosinophils, Epithelial cells, Macrophages, Reticulocytes, etc. |

Differences in Metabolic Fates and Downstream Product Profiles

HpETEs are highly reactive molecules that are rapidly metabolized within cells to more stable products. The specific metabolic fate of each HpETE isomer dictates the profile of downstream mediators generated, contributing to diverse biological outcomes.

5(S)-HpETE: A key metabolic fate of 5(S)-HpETE is its conversion by ALOX5 to Leukotriene A4 (LTA4), an unstable epoxide intermediate. wikipedia.orgnih.govacs.org LTA4 is then further metabolized by other enzymes to form the highly inflammatory leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). wikipedia.org 5(S)-HpETE can also be reduced to 5(S)-HETE or converted to 5-oxo-ETE. wikipedia.orgwikipedia.org

This compound: Research, particularly in mouse models, indicates that this compound can be further metabolized. Mouse Alox8 can produce minor products derived from this compound, which may include Leukotriene A4 and 8,15-diHPETE. uniprot.orglipidmaps.org Additionally, 8(R)-HpETE can be cleaved by a hydroperoxide lyase to C8-oxo acid and C12 aldehyde in corals. researchgate.net

12(S)-HpETE: 12(S)-HpETE can be reduced to 12(S)-HETE by glutathione (B108866) peroxidases. nih.govbio-rad.com It can also be a substrate for further oxygenation by ALOX5 or ALOX15, leading to the formation of 5(S),12(S)-diHPETE. bio-rad.com 12(S)-HETE can be oxidized by cytochrome P450 enzymes to 12(S),20-diHETE. bio-rad.com 12(S)-HpETE is also a precursor to hepoxilins. mitoproteome.org

15(S)-HpETE: 15(S)-HpETE is rapidly reduced to 15(S)-HETE by peroxidases. wikipedia.orgcaymanchem.com It can also be converted to 14,15-Leukotriene A4 (14,15-LTA4) by 15-lipoxygenase, which can then be hydrolyzed to 14(R),15(S)-DiHETE. bio-rad.comwikipedia.orgpnas.org 15(S)-HpETE is also a precursor to lipoxins and eoxins. wikipedia.orgwikipedia.orgwikipedia.org Double dioxygenation of 15(S)-HpETE can lead to the formation of various 8,15-diHETEs. wikipedia.orgpnas.org

The diverse metabolic pathways lead to distinct profiles of downstream mediators, contributing to the varied biological roles of the different HpETE isomers.

Here is a simplified overview of the metabolic fates and selected downstream products:

| HpETE Isomer | Key Metabolic Fates | Selected Downstream Products |

| 5(S)-HpETE | Conversion to LTA4, Reduction to 5(S)-HETE, Conversion to 5-oxo-ETE | LTA4, LTB4, LTC4, LTD4, LTE4, 5(S)-HETE, 5-oxo-ETE |

| This compound | Further oxygenation, Cleavage (in some organisms) | Leukotriene A4, 8,15-diHPETE, C8-oxo acid, C12 aldehyde (coral) |

| 12(S)-HpETE | Reduction to 12(S)-HETE, Further oxygenation | 12(S)-HETE, 5(S),12(S)-diHPETE, 12(S),20-diHETE, Hepoxilins |

| 15(S)-HpETE | Reduction to 15(S)-HETE, Conversion to 14,15-LTA4 | 15(S)-HETE, 14,15-LTA4, 14(R),15(S)-DiHETE, Lipoxins, Eoxins, 8,15-diHETEs |

Variations in Cellular and Molecular Activities Across HpETE Isomers

The different HpETE isomers and their downstream metabolites exert a wide range of cellular and molecular activities, contributing to physiological and pathophysiological processes, particularly inflammation.

5(S)-HpETE: As a precursor to leukotrienes, 5(S)-HpETE is indirectly involved in potent pro-inflammatory responses, including leukocyte chemotaxis, smooth muscle contraction, and increased vascular permeability. wikipedia.orgacs.org 5(S)-HpETE itself has been shown to induce c-fos expression in certain cell types. cenmed.comlipidmaps.org

This compound: Research on the specific cellular and molecular activities of this compound is less extensive compared to other isomers. However, studies in mice suggest that mouse 8S-lipoxygenase products, including potentially this compound and its metabolites, may play a role in keratinocyte differentiation and activate peroxisome proliferator-activated receptor alpha (PPARalpha). lipidmaps.orghmdb.ca

12(S)-HpETE: 12(S)-HpETE and its reduction product, 12(S)-HETE, have been implicated in various cellular processes. 12(S)-HETE can promote oxidative stress intracellularly and modulate inflammatory activity extracellularly, potentially via interaction with receptors like GPR31 and BLT2. nih.gov The 12-LOX pathway has been linked to pancreatic islet inflammation and autoimmune diabetes. nih.gov

15(S)-HpETE: 15(S)-HpETE and its metabolites, such as 15(S)-HETE, lipoxins, and eoxins, have diverse activities. 15(S)-HpETE can affect the expression of cell adhesion molecules, induce apoptosis in vascular smooth muscle cells, and enhance the activity of enzymes like lipoxygenase and Na+, K+-ATPase in brain microvessels. hmdb.ca 15(S)-HpETE can also inhibit prostacyclin synthesis. caymanchem.com Lipoxins and eoxins, derived from 15(S)-HpETE, are involved in the resolution of inflammation and pro-inflammatory responses, respectively. wikipedia.orgwikipedia.orgwikipedia.org

The distinct biological activities highlight the functional specialization of the different lipoxygenase pathways and the HpETE isomers they produce.

Enantiomeric Specificity and Biological Impact (e.g., this compound vs. 8(R)-Hpete)

Lipoxygenase enzymes typically exhibit high stereospecificity, producing predominantly (S) enantiomers of HpETEs from arachidonic acid. nih.gov For instance, ALOX5 produces 5(S)-HpETE, ALOX12 produces 12(S)-HpETE, and ALOX15/ALOX15B produce 15(S)-HpETE. nih.govnih.govbio-rad.com Mouse Alox8 produces this compound. uniprot.orglipidmaps.org

While enzymatic pathways favor the (S) enantiomers, non-enzymatic lipid peroxidation can result in the formation of racemic mixtures of both (R) and (S) HpETEs. nih.gov

The biological impact can differ significantly between enantiomers. For example, while this compound is an enzymatic product in mice, 8(R)-HpETE can be formed through non-enzymatic processes. The metabolic fate of 8(R)-HpETE can involve cleavage by enzymes like hydroperoxide lyase, as observed in corals, leading to different products compared to the proposed metabolic routes of this compound. researchgate.net Although less studied than the (S) isomers, the presence and potential activities of (R) enantiomers, particularly those generated non-enzymatically, could have biological relevance, although often distinct from their (S) counterparts. The stereochemistry of the hydroperoxy group is crucial for recognition by downstream enzymes and receptors, thus influencing subsequent metabolic transformations and biological responses.

Emerging Research Directions and Unresolved Questions

Identification of Novel Enzymes and Regulatory Proteins in HpETE Metabolism

The biosynthesis of 8(S)-HpETE is primarily associated with lipoxygenase enzymes, specifically 8-lipoxygenase in mice and potentially 15-lipoxygenase-2 (15-LOX-2) in humans, which is phylogenetically related to murine 8-LOX. nih.govnih.govmdpi.com While these enzymes are known to catalyze the initial oxygenation of arachidonic acid to form hydroperoxy products like this compound, the full spectrum of enzymes and regulatory proteins involved in the subsequent metabolism and fate of this compound is still under investigation.

Research is ongoing to identify novel enzymes that may further transform this compound into downstream metabolites. The rapid reduction of hydroperoxides like this compound to their corresponding more stable hydroxy counterparts, such as 8(S)-HETE, is known to be catalyzed by ubiquitous cellular peroxidases, including glutathione (B108866) peroxidases. nih.govwikipedia.orgbio-rad.com However, the potential for other specific enzymes to process this compound into distinct, less characterized signaling molecules or to incorporate it into complex lipids remains an active area of research.

Furthermore, the regulatory mechanisms governing the activity and expression of the lipoxygenases responsible for this compound formation, as well as the enzymes involved in its subsequent metabolism, are not fully understood. Studies suggest that lipoxygenase activity can be regulated by substrate availability, product concentrations, and potentially through allosteric mechanisms, including enzyme dimerization. mdpi.comfrontiersin.org Identifying the specific protein-protein interactions and post-translational modifications that regulate these enzymes is crucial for a comprehensive understanding of this compound metabolism. For instance, phosphatidylethanolamine-binding protein 1 (PEBP1) has been shown to interact with 15-LO, influencing the formation of peroxidized phospholipids (B1166683) like 15-HpETE-PE, highlighting the potential for regulatory proteins to direct HpETE metabolism towards specific lipid substrates. nih.gov

Elucidation of Undiscovered Cellular Receptors and Binding Partners

While some eicosanoid metabolites are known to interact with specific cellular receptors, the direct cellular receptors or binding partners for this compound itself are not definitively established. Its rapid conversion to 8(S)-HETE suggests that some of its biological effects might be mediated through the actions of this more stable metabolite. 8(S)-HETE has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα) and, to a lesser extent, PPARβ and PPARγ, exhibiting stereoselectivity in its interaction with PPARα. oup.comnih.govcaymanchem.com However, whether this compound also directly interacts with these or other nuclear receptors, or with G protein-coupled receptors (GPCRs) or other transmembrane proteins, remains an open question.

The highly reactive nature of hydroperoxides like this compound suggests they could potentially interact covalently with proteins or lipids, influencing cellular processes independent of traditional receptor binding. Identifying such covalent binding partners would provide insights into novel mechanisms of action for this compound. The search for undiscovered cellular receptors or binding proteins for this compound is critical for fully understanding its signaling pathways and biological functions.

Advanced Methodologies for In Situ Detection and Quantification of Unstable Intermediates

A significant challenge in studying hydroperoxy eicosanoids like this compound is their inherent instability. researchgate.netahajournals.org They are rapidly reduced to their corresponding alcohols or further metabolized, making their accurate detection and quantification in biological samples challenging. nih.govwikipedia.orgahajournals.org This instability hampers the ability to precisely determine their levels, localization, and temporal dynamics in situ.

Advanced analytical methodologies are needed to overcome these limitations. Techniques such as hyphenated mass spectrometry (e.g., LC-MS/MS) are essential for the identification and quantification of lipid mediators, but specialized approaches are required for unstable species. nih.gov Methods involving rapid quenching of enzymatic activity and immediate reduction of hydroperoxides to more stable derivatives before analysis have been employed to infer the presence and levels of the original hydroperoxide. researchgate.netahajournals.org However, these methods provide indirect measurements.

Developing novel probes or techniques for the direct in situ detection and quantification of unstable lipid hydroperoxides, potentially using click chemistry or other tagging strategies, is an important area of research. acs.org Such advancements would allow for a more accurate assessment of this compound production and metabolism in real-time within complex biological systems, providing crucial data on its transient roles.

Integration of HpETE Signaling into Complex Biological Network Models

Eicosanoids, including HpETEs and HETEs, function within complex biological networks, interacting with various signaling pathways and cellular processes such as inflammation, immune responses, and cell death. ontosight.airesearchgate.net While the involvement of lipoxygenase pathways in these processes is recognized, the specific contribution and integration of this compound signaling into these intricate networks are still being deciphered.

Unresolved questions include how the production of this compound is coordinated with other lipid mediator synthesis pathways (e.g., cyclooxygenases and cytochrome P450 enzymes) and how it modulates downstream signaling cascades. researchgate.netnih.gov Understanding the interplay between this compound and other signaling molecules, such as growth factors, cytokines, and reactive oxygen species, is crucial for building comprehensive biological network models.

Computational modeling and systems biology approaches are increasingly being used to integrate diverse biological data and predict the behavior of complex networks. Applying these approaches to eicosanoid metabolism and signaling, incorporating the known and emerging information about this compound, could help to elucidate its role within these networks and identify key nodes or pathways influenced by its presence. However, the lack of complete information on this compound's enzymes, receptors, and interactions currently limits the predictive power of such models.

Investigation of Stereoisomer-Specific Bioactivities and Metabolic Interconversions

Lipoxygenases can produce stereoisomers of hydroperoxy fatty acids. While this compound is the primary product of specific lipoxygenases, the potential formation and biological activities of its enantiomer, 8(R)-HpETE, warrant further investigation. nih.gov Stereoisomers of other eicosanoids, such as HETEs and HpETEs at different carbon positions, have been shown to exhibit distinct biological activities and metabolic fates. wikipedia.orgoup.com For example, 8(S)-HETE activates PPARα with significantly higher affinity than 8(R)-HETE. oup.com

Research is needed to determine if 8(R)-HpETE is produced in biological systems and, if so, by which enzymes. Furthermore, a detailed comparison of the bioactivities of this compound and 8(R)-HpETE is essential to understand the stereospecificity of their potential effects. This includes investigating their stability, conversion to downstream metabolites, interaction with enzymes and receptors, and their roles in cellular processes.

The metabolic interconversion between stereoisomers of lipid mediators is another complex area. While enzymatic reduction of hydroperoxides to alcohols typically preserves the stereochemistry, other enzymatic or non-enzymatic transformations could potentially lead to epimerization or the formation of diastereomers when combined with other modifications. researchgate.net Elucidating the pathways and enzymes involved in the potential interconversion of this compound and 8(R)-HpETE, or their metabolites, is important for a complete picture of their biology.

Investigating the stereoisomer-specific aspects of 8-HpETE biology requires advanced analytical techniques capable of separating and quantifying enantiomers, such as chiral chromatography coupled with mass spectrometry. caymanchem.com

Q & A

Basic Research Questions

Q. How is 8(S)-Hpete quantitatively analyzed in biological samples, and what are the limitations of current methods?

- Methodology : Use reversed-phase HPLC coupled with UV detection (RP-HPLC-UV) for quantification, as it allows separation of this compound from other lipid hydroperoxides. However, sensitivity limitations (detection threshold ~10 nM) necessitate tandem mass spectrometry (LC-MS/MS) for low-abundance samples .

- Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects and oxidation artifacts during extraction .

Q. What experimental protocols ensure the stability of this compound during isolation and storage?

- Protocol : Store samples at -80°C under argon to prevent auto-oxidation. Add antioxidants (e.g., BHT at 0.01% w/v) during lipid extraction from tissues .

- Purity Assessment : Monitor degradation via thin-layer chromatography (TLC) or GC-MS fragmentation patterns to confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different model systems?

- Analytical Strategy :

- Meta-Analysis : Systematically compare studies by controlling variables such as cell type (e.g., endothelial vs. immune cells), oxygen tension, and co-factor availability (e.g., NADPH levels) .

- Data Normalization : Use relative activity ratios (e.g., this compound vs. 8(R)-Hpete) to account for stereospecific enzyme interactions .

- Example Table :

| Model System | Observed Activity | Key Confounding Factors | Reference Support |

|---|---|---|---|

| Human neutrophils | Pro-inflammatory (LOX-dependent) | High myeloperoxidase activity | |

| Rat hepatocytes | Antioxidant effects | Glutathione reductase activity |

Q. What experimental designs are optimal for elucidating the enzymatic regulation of this compound biosynthesis?

- Approach :

- Isotope Tracing : Use ¹⁴C-labeled arachidonic acid to track this compound production in vitro, coupled with enzyme inhibitors (e.g., NDGA for lipoxygenases) .

- Kinetic Modeling : Apply Michaelis-Menten parameters to compare Vmax and Km values of competing pathways (e.g., COX vs. LOX) .

- Critical Consideration : Validate enzyme specificity via CRISPR/Cas9 knockout models to exclude off-target lipid peroxidation .

Q. How can researchers address discrepancies in this compound’s role in oxidative stress versus signaling pathways?

- Methodological Framework :

- Dose-Response Profiling : Establish threshold concentrations for pro-oxidant (e.g., ROS generation) vs. signaling (e.g., NF-κB activation) effects using redox-sensitive fluorescent probes .

- Spatiotemporal Analysis : Employ live-cell imaging to correlate subcellular this compound localization (e.g., membrane vs. cytosol) with functional outcomes .

Data Reporting and Reproducibility

Q. What minimal data standards should be reported to ensure reproducibility in this compound studies?

- Essential Metrics :

- Synthesis Purity : HPLC chromatograms with retention times and purity >95% .

- Quantitative Limits : LOD/LOQ values for analytical methods .

- Biological Replicates : n ≥ 3 for cell-based assays, with statistical power analysis .

- Documentation : Follow Beilstein Journal guidelines for experimental details, including raw data deposition in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.